4,5-Dichloro-1,2-dimethylimidazole
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Overview
Description
4,5-Dichloro-1,2-dimethylimidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two chlorine atoms at the 4 and 5 positions and two methyl groups at the 1 and 2 positions on the imidazole ring. It is a white or colorless solid that is highly soluble in water and other polar solvents .
Mechanism of Action
Target of Action
4,5-Dichloro-1,2-dimethylimidazole is a type of imidazole, a five-membered heterocyclic compound that is widely used in various applications . Imidazoles are key components of functional molecules and are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
Imidazoles in general are known to interact with various biological targets due to their versatile chemical structure . They can form bonds with a variety of functional groups, which allows them to interact with a wide range of biological targets .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
It is known that imidazoles are highly soluble in water and other polar solvents, which may influence their bioavailability .
Result of Action
One study mentioned that a compound containing a 4,5-dichloro-1h-imidazol-2-yl group was evaluated for anti-tubercular activity against mycobacterium tuberculosis .
Action Environment
It is known that the physical and chemical properties of imidazoles, such as their solubility and stability, can be influenced by environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-1,2-dimethylimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diketones with ammonium acetate in the presence of a suitable catalyst. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or microwave-assisted synthesis. These methods aim to optimize yield and reduce reaction times while maintaining the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-1,2-dimethylimidazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazoles, while oxidation reactions can produce imidazole N-oxides .
Scientific Research Applications
4,5-Dichloro-1,2-dimethylimidazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
4,5-Dichloroimidazole: Lacks the methyl groups at the 1 and 2 positions.
1,2-Dimethylimidazole: Lacks the chlorine atoms at the 4 and 5 positions.
4,5-Dichloro-1H-imidazole: Lacks the methyl groups at the 1 and 2 positions and has a hydrogen atom instead.
Uniqueness: 4,5-Dichloro-1,2-dimethylimidazole is unique due to the presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,5-dichloro-1,2-dimethylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNKAADCKPAOHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1C)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426930 |
Source
|
Record name | 4,5-dichloro-1,2-dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-56-6 |
Source
|
Record name | 4,5-dichloro-1,2-dimethylimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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